molecular formula C16H18BrNO2 B12138439 N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12138439
M. Wt: 336.22 g/mol
InChI Key: QHKABSAFIANXBY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organocatalytic processes that ensure high yield and purity. The use of chiral tertiary amines as catalysts is common in these methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Camphor: A naturally occurring compound with a similar bicyclic structure.

    Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane moiety.

    α-Santalol and β-Santalol: Compounds with similar structural features.

Uniqueness

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of a bromophenyl group. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H18BrNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,20)

InChI Key

QHKABSAFIANXBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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